molecular formula C15H24N2O2 B4583637 N-cyclooctyl-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-cyclooctyl-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No. B4583637
M. Wt: 264.36 g/mol
InChI Key: ZAWKZNQLXQYEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The synthesis and study of isoxazole derivatives, like N-cyclooctyl-3-ethyl-5-methyl-4-isoxazolecarboxamide, are significant due to their diverse biological activities and applications in medicinal chemistry. These compounds have been explored for various therapeutic potentials, showcasing the importance of understanding their synthesis, structure, and properties.

Synthesis Analysis

Isoxazole derivatives can be synthesized through cycloaddition reactions, annulation, and condensation methods. A general approach might involve the reaction of ethyl acetoacetate with specific reagents to form isoxazolecarboxylate derivatives, suggesting a potential pathway for synthesizing the target compound (McMurry, 2003).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the isoxazole ring, a five-membered ring containing oxygen and nitrogen atoms. This structure contributes to the compound's chemical behavior and interaction with biological targets. X-ray diffraction studies are commonly employed to determine precise molecular structures and configurations (Minga et al., 2005).

Scientific Research Applications

Synthesis and Characterization

  • Polyamides Incorporating Imidazole Units : Research on polyamides derived from imidazole-containing diacids reveals the importance of intramolecular hydrogen bonding and the effect of constitutional isomerism on the physical properties of polymers. These studies contribute to the development of materials with tailored thermal stability and solubility profiles, essential for various applications in materials science (Bouck & Rasmussen, 1993).

  • Antitumor Agents : The synthesis and chemical properties of imidazotetrazines highlight the role of specific structural modifications in enhancing the antitumor activity of compounds. Such research is crucial for the development of novel chemotherapeutic agents (Stevens et al., 1984).

Functional Applications

  • Molluscicidal Properties : The development of thiazolopyrimidines with molluscicidal properties showcases the application of heterocyclic chemistry in addressing parasitic diseases like schistosomiasis. This research contributes to public health by offering potential solutions for controlling disease vectors (El-Bayouki & Basyouni, 1988).

  • Immunosuppressive Isoxazol Derivatives : Studies on the inhibition of dihydroorotate dehydrogenase by isoxazol derivatives provide insights into the development of immunosuppressive drugs. This research is relevant for diseases where modulation of the immune system is beneficial, such as in organ transplantation and autoimmune disorders (Knecht & Löffler, 1998).

properties

IUPAC Name

N-cyclooctyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-3-13-14(11(2)19-17-13)15(18)16-12-9-7-5-4-6-8-10-12/h12H,3-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWKZNQLXQYEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2CCCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclooctyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclooctyl-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclooctyl-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-cyclooctyl-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-cyclooctyl-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
N-cyclooctyl-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
N-cyclooctyl-3-ethyl-5-methyl-4-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.